Enantiomeric Binding Activity: (+)-JQ1 PA Retains Active Stereoconfiguration While (−)-JQ1 Shows Complete Inactivity
Enantiomerically pure (+)-JQ1—the stereochemical scaffold from which (+)-JQ1 PA is derived—binds BRD4 bromodomain 1 (BD1) with Kd ≈ 50 nM and BRD4 bromodomain 2 (BD2) with Kd ≈ 90 nM, while the (−)-JQ1 stereoisomer demonstrates no appreciable affinity for any BET bromodomain [1][2]. The PA functionalization retains the (6S)-enantiomeric configuration essential for acetyl-lysine pocket engagement. In cellular assays, (+)-JQ1 potently decreases expression of BRD4 target genes, whereas the (R)-(−)-JQ1 enantiomer has no detectable effect . This stereospecificity establishes that racemic (±)-JQ1, which contains 50% inactive enantiomer, requires twice the mass to achieve equivalent active-site occupancy compared to enantiomerically pure (+)-JQ1 PA.
| Evidence Dimension | Binding affinity to BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | (+)-JQ1 (parent scaffold of (+)-JQ1 PA): Kd ≈ 50 nM |
| Comparator Or Baseline | (−)-JQ1 stereoisomer: Kd >10,000 nM (no appreciable binding) |
| Quantified Difference | >200-fold difference in binding affinity; (−)-JQ1 functionally inert at BET bromodomains |
| Conditions | In vitro competitive binding assay with acetyl-lysine; AlphaScreen format |
Why This Matters
Enantiomeric purity eliminates the 50% inactive mass burden present in racemic JQ1, ensuring accurate dose-response relationships and reducing off-target confounds in BET-directed experiments.
- [1] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
- [2] Bertin Bioreagent, (+)-JQ1 (Catalog #11187) Technical Datasheet. View Source
